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Compound of Interest

Compound Name: PK 130

Cat. No.: B1678502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of the synthetic isoquinoline

carboxamide derivative, PK11195. Traditionally known as a specific ligand for the 18 kDa

translocator protein (TSPO), emerging evidence reveals a nuanced and sometimes TSPO-

independent mechanism of action across different cell types. This document summarizes key

quantitative data, details experimental methodologies for pivotal assays, and visualizes the

known signaling pathways to facilitate a comprehensive understanding of PK11195's diverse

biological activities.

Quantitative Comparison of PK11195 Effects
The following tables summarize the dose-dependent effects of PK11195 on proliferation,

apoptosis, cell cycle, and steroidogenesis in various cell lines.

Table 1: Anti-proliferative and Pro-apoptotic Effects of PK11195 on Cancer Cell Lines
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Cell Line
Cancer
Type

Effect
Concentrati
on

Quantitative
Result

Citation(s)

SMS-KCN,

KCNR, SMS-

KAN, KANR

Neuroblasto

ma

Inhibition of

Proliferation
48 hours

IC50: 80-120

µM
[1]

KCNR
Neuroblasto

ma

Apoptosis

Induction

100 µM (24

hours)

Significant

increase in

cleaved

caspase-3

[1]

Tfk-1, Egi-1
Cholangiocar

cinoma

Sensitization

to Apoptosis
75 µM

50-95%

increase in

apoptosis

rates when

combined

with

chemotherap

y or

radiotherapy

Table 2: Effects of PK11195 on Cell Cycle Progression in Neuroblastoma Cell Lines

Cell Line
Cancer
Type

Effect
Concentrati
on

Quantitative
Result

Citation(s)

SMS-

KAN/KANR,

SMS-

KCN/KCNR

Neuroblasto

ma

Cell Cycle

Arrest

60 µM (18

hours)

Significant

G1/S phase

arrest

[1]

Table 3: Steroidogenic Effects of PK11195 in Leydig Tumor Cells
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Cell Line Cell Type Effect
Concentrati
on

Quantitative
Result

Citation(s)

MA-10
Mouse

Leydig Tumor

Progesterone

Production

Dose-

dependent

3-4 fold

increase over

baseline at

10 µM

[2]

Table 4: Anti-inflammatory Effects of PK11195 in Microglial Cells

Cell Line Cell Type Effect
Concentrati
on

Quantitative
Result

Citation(s)

BV-2
Mouse

Microglia

Inhibition of

ROS

Production

0.5 µM

Significant

inhibition of

LPS-

stimulated

ROS

[3]

BV-2
Mouse

Microglia

Inhibition of

NLRP3

Inflammasom

e

0.5 µM

Significant

reduction in

NLRP3, ASC,

and caspase-

1 expression

[3]

Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT/MTS Assay)
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow

them to adhere overnight.

Treatment: Treat the cells with various concentrations of PK11195 for the desired time period

(e.g., 24, 48, 72 hours).
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Reagent Incubation: Add 20 µL of MTS or MTT solution to each well and incubate for 1-4

hours at 37°C.

Measurement: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after

solubilization) using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine

the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Flow
Cytometry)

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with PK11195 for

the specified duration.

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and

Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-

negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are

late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow
Cytometry)

Cell Preparation: Harvest and wash the cells with PBS.

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at

least 2 hours.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature.

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to

determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
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Steroidogenesis Assay (Progesterone Measurement)
Cell Culture and Treatment: Plate MA-10 Leydig cells and treat with different concentrations

of PK11195.

Sample Collection: After the incubation period, collect the cell culture medium.

Progesterone Quantification: Measure the concentration of progesterone in the collected

medium using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay

(RIA) kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action
The diverse effects of PK11195 are mediated by distinct signaling pathways in different cellular

contexts.

Pro-Apoptotic Signaling in Neuroblastoma Cells
In neuroblastoma cells, PK11195 induces apoptosis primarily through a mitochondria-

dependent pathway. It is proposed to interact with the mitochondrial permeability transition pore

(MPP) complex, which includes the voltage-dependent anion channel (VDAC) and the adenine

nucleotide translocator (ANT). This interaction can lead to the opening of the MPP, dissipation

of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome

c.[1] The process is also associated with the activation of caspase-3, a key executioner

caspase in the apoptotic cascade.[1] Furthermore, some evidence suggests the involvement of

the p38 MAPK signaling pathway in mediating PK11195-induced apoptosis.[1] PK11195 may

also regulate the expression of Bcl-2 family proteins, further tipping the balance towards

apoptosis.[1][4]
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Caption: Pro-apoptotic signaling of PK11195 in neuroblastoma cells.
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TSPO-Independent Steroidogenesis in Leydig Cells
Surprisingly, in MA-10 mouse Leydig tumor cells, the stimulatory effect of PK11195 on

progesterone synthesis is not dependent on its binding to TSPO.[2][5] Studies using TSPO-

knockout cells have demonstrated that PK11195 can still induce steroidogenesis.[2] The exact

molecular target and mechanism remain to be fully elucidated, but it is hypothesized that

PK11195 may interact with other mitochondrial or cellular components to facilitate the transport

of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. This process is

known to be regulated by intracellular calcium levels and the steroidogenic acute regulatory

(StAR) protein.[6]
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Caption: TSPO-independent steroidogenesis pathway induced by PK11195.
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Anti-inflammatory Action in Microglial Cells
In activated microglial cells, PK11195 demonstrates potent anti-inflammatory effects. A key

mechanism is the reduction of reactive oxygen species (ROS) production.[3] In inflammatory

conditions, such as those induced by lipopolysaccharide (LPS), microglia upregulate NADPH

oxidase, a major source of ROS. PK11195 has been shown to inhibit this ROS production.[3]

The reduction in ROS, in turn, prevents the activation of the NLRP3 inflammasome, a multi-

protein complex that plays a crucial role in the inflammatory response by activating caspase-1

and leading to the maturation and secretion of pro-inflammatory cytokines like IL-1β.[3][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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